molecular formula C6H15NO3 B3318133 2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol CAS No. 98961-86-5

2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol

Cat. No.: B3318133
CAS No.: 98961-86-5
M. Wt: 149.19 g/mol
InChI Key: QLKBVYLVIVCKBD-UHFFFAOYSA-N
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Description

2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol is an organic compound with the molecular formula C6H15NO3. It is a liquid at room temperature and is known for its polyfunctional nature, having both amine and hydroxyl functionalities. This compound is used in various industrial applications, including the preparation of low-density packaging foams .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol is synthesized by reacting dimethylamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity . Other methods involve producing streams rich in the substance, which are then further purified .

Industrial Production Methods

In industrial settings, the compound is produced using large-scale reactors where dimethylamine and ethylene oxide are reacted under specific conditions. The process involves careful monitoring of temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. It acts as a weak base due to the presence of the amine group, which can accept protons. This property makes it useful in neutralizing acids and in catalyzing reactions that require a basic environment . The hydroxyl group allows it to form hydrogen bonds, enhancing its solubility and reactivity in aqueous solutions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol is unique due to its combination of amine and hydroxyl functionalities, which provide it with versatile reactivity. This makes it suitable for a wide range of applications, from industrial processes to scientific research .

Properties

IUPAC Name

2-(2,2-dimethoxyethylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO3/c1-9-6(10-2)5-7-3-4-8/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKBVYLVIVCKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNCCO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethanolamine (4 ml, 66.3 mmol) in dioxane (50 ml) in the presence of potassium carbonate (6.9 g, 50 mmol) was reacted with 2-bromo-1,1-dimethoxyethane (5 ml, 42.3 mmol) at 75° C. for 6 hours. The solid was filtered and washed with dioxane. The recovered organic phase was concentrated and purified by chromatography on silica gel. Elution with dichloromethane followed by increased polarity to dichloromethane:methanol (97:3), dichloromethane:methanolic ammonia (94:6) yielded 2-((2,2-dimethoxyethyl)amino)ethanol (2.4 g, 38% yield) as a pale yellow liquid:
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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